2-Amino-1,6-dimethylimidazo[4,5-b]pyridine

Food mutagen exposure assessment Heterocyclic amine quantitation Protein-bound HAA analysis

Quantifying protein-bound heterocyclic aromatic amines (HAAs) in thermally processed foods requires authentic 1,6-DMIP reference material, as PhIP calibration curves do not transfer due to differential matrix partitioning. Procure high-purity 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine (CAS 132898-04-5) to ensure data integrity in exposure assessments and mechanistic toxicology studies. - Ideal negative control for dietary fibre HAA-binding intervention studies; 1,6-DMIP shows zero in vitro binding to Brassica fibres. - Preferred probe substrate for CYP1A2 N-hydroxylation kinetic assays; lacks the competing C6 phenyl ring-hydroxylation pathway of PhIP. - Benchmark low-potency comparator for imidazo[4,5-b]pyridine structure-activity relationship (SAR) mutagenicity screening.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 132898-04-5
Cat. No. B043360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,6-dimethylimidazo[4,5-b]pyridine
CAS132898-04-5
Synonyms1,6-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine;  DMIP; 
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C1)N=C(N2C)N
InChIInChI=1S/C8H10N4/c1-5-3-6-7(10-4-5)11-8(9)12(6)2/h3-4H,1-2H3,(H2,9,10,11)
InChIKeyNEOGGGHDLGYATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-DMIP Analytical Reference Standard


2-Amino-1,6-dimethylimidazo[4,5-b]pyridine (1,6-DMIP; CAS 132898-04-5; molecular formula C₈H₁₀N₄) is a heterocyclic aromatic amine (HAA) belonging to the imidazo[4,5-b]pyridine class . Formed endogenously in heat-processed proteinaceous foods via the Maillard reaction, 1,6-DMIP serves as a critical analytical reference standard and a model genotoxicant for mechanistic toxicology and carcinogenesis studies [1]. Unlike its more extensively studied cogener 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), 1,6-DMIP possesses a unique methylation pattern at the N1 and C6 positions and lacks the C6 phenyl substituent, which confers measurably distinct physicochemical, metabolic, and genotoxic properties that preclude direct one-to-one substitution in quantitative assays [1].

HAA quantitation in food matrices
Protein-bound fraction analysis
CYP1A2 metabolic activation studies

Why 1,6-DMIP Cannot Be Replaced by PhIP


Within the imidazo[4,5-b]pyridine HAA family, seemingly minor structural variations—such as the presence or position of methyl substituents or a pendant phenyl group—profoundly alter analytical retention behavior, physicochemical partitioning between free and protein-bound states, metabolic activation efficiency by cytochrome P450 isoforms, and resultant mutagenic potency [1][2]. 1,6-DMIP and PhIP, though often co-occurring in cooked meat matrices, partition differently between free and protein-bound fractions in roast beef patties [1]. More critically, 1,6-DMIP exhibits zero in vitro binding to Brassica dietary fibres, whereas other HAAs including PhIP, Trp-P-1, Trp-P-2, AαC, and MeAαC bind measurably [2], directly demonstrating that molecular recognition phenomena governing bioavailability-modulating interactions are not interchangeable across the class. Substituting PhIP or another HAA for 1,6-DMIP in a quantitative exposure assessment, dietary intervention study, or metabolic activation assay would therefore yield systematically inaccurate results for 1,6-DMIP-specific parameters, compromising data reproducibility and regulatory relevance.

PhIP partitions dominantly into the free state; substituting PhIP may underestimate protein-bound DMIP levels in food matrices.
DMIP shows zero dietary fibre binding while PhIP binds measurably; using PhIP as a substitute may confound bioaccessibility control studies.
PhIP's competing phenyl hydroxylation complicates N-hydroxylation kinetic interpretation; DMIP provides a single-pathway probe context.

1,6-DMIP vs. Analogs: Differentiation Evidence


Protein-Bound vs. Free State Partitioning in Roast Beef

In roast beef patties cooked at 250°C, 1,6-DMIP is preferentially present in the protein-bound state, whereas PhIP is preferentially present in the free state, as quantified by UPLC-MS/MS. Free-state DMIP was measured at 1.02 ± 0.07 ng/g, while protein-bound DMIP reached 2.33 ± 0.25 ng/g [1]. In contrast, free-state PhIP was 14.34 ± 0.36 ng/g, with protein-bound PhIP at only 1.70 ± 0.13 ng/g [1]. This represents a >2-fold reversed partitioning preference that fundamentally distinguishes DMIP from PhIP in food matrix analytics.

Partitioning Reversal
Head-to-head
DMIP protein-bound/free ≈ 2.28 vs. PhIP ≈ 0.12
Supports DMIP-specific protein-bound quantitation
UPLC-MS/MS; roast beef 250°C
Food mutagen exposure assessment Heterocyclic amine quantitation Protein-bound HAA analysis

Dietary Fibre Binding Selectivity

In an in vitro binding study employing six freeze-dried Brassica vegetable dietary fibre sources, 1,6-DMIP exhibited absolutely no detectable binding, whereas PhIP, Trp-P-1, Trp-P-2, AαC, and MeAαC all bound measurably [1]. The study explicitly states that 'DMIP did not bind at all' while 'MeAαC and Trp-P-1 showed better binding than the rest of the HAs' [1]. This binary outcome—zero binding vs. quantifiable binding—provides an unequivocal differentiation point.

Fibre Binding
Head-to-head
DMIP 0% binding; PhIP, Trp-P-1, others bind
Establishes DMIP as non-binding negative control
Brassica fibre in vitro assay
Dietary intervention study design HAA bioaccessibility In vitro binding assay

Mutagenic Potency of Desphenyl Congeners

1,6-DMIP is the desphenyl cogener of PhIP. A systematic study by Chrisman et al. (2008) evaluating PhIP, three structural isomers, and two desphenyl PhIP congeners in the S. typhimurium TA98 Ames assay demonstrated that desphenyl congeners of PhIP were 86- to 234-fold less mutagenic than PhIP itself [1]. Since 1,6-DMIP is structurally a desphenyl congener of PhIP (replacing the C6 phenyl with a C6 methyl), it can be reasonably inferred to fall within this 86–234-fold lower mutagenic potency range relative to PhIP under comparable Ames test conditions.

Mutagenic Potency Range
Class-level
86–234× lower than PhIP (desphenyl congeners)
Predicted low-potency benchmark for DMIP
S. typhimurium TA98 Ames test
Genotoxicity structure-activity relationship Ames test mutagenicity Carcinogen risk ranking

Unified Suzuki Cross-Coupling Synthesis Strategy

A unified synthetic strategy employing palladium-catalysed Buchwald cross-coupling of 2-halo-1-methylimidazo[4,5-b]pyridine with benzophenoneimine, followed by Suzuki cross-coupling at the C6 position, delivers both 1,6-DMIP (via methyl introduction) and PhIP (via phenyl introduction) from the same advanced intermediate [1]. This convergent route is strategically advantageous for laboratories requiring isotopically labeled internal standards or metabolite reference materials of both compounds, as a single synthetic investment yields both analytes with identical core structural fidelity.

Synthetic Route
Method context
Convergent Suzuki route from common intermediate
Enables co-synthesis of DMIP and PhIP standards
Pd-catalysed Buchwald/Suzuki sequence
Isotope-labeled standard synthesis Metabolite reference material production HAA chemical standard procurement

CYP1A2 Metabolic Activation Pathway Simplification

Metabolic activation of HAAs proceeds primarily through N-hydroxylation by CYP1A2. PhIP possesses two potential hydroxylation sites: the exocyclic N2-amino group (the obligatory bioactivation pathway) and the C6 phenyl ring (a competing detoxication pathway). 1,6-DMIP, lacking the phenyl ring, eliminates phenyl hydroxylation as a competing metabolic route, potentially simplifying pharmacokinetic modeling of the critical N-hydroxylation step . The synthesis and isomer study by Lindström et al. (1994) established that among five methyl-positional isomers of 2-amino-dimethylimidazo[4,5-b]pyridine, only the 1,6-isomer (i.e., 1,6-DMIP) was specifically identified as the mutagenic cogener of PhIP found in cooked foods, confirming that the 1,6-dimethyl substitution pattern is uniquely associated with food-relevant mutagenic activity [1].

Metabolic Pathway
Class-level
Single N2-hydroxylation site vs. PhIP's dual-site
Supports unambiguous N-hydroxylation kinetics
Isomer specificity confirmed; eliminates ring hydroxylation confounding
CYP1A2 metabolism DNA adduct formation Mechanistic toxicology

1,6-DMIP Application Scenarios


Protein-Bound HAA Quantitation Calibration Standard

Because 1,6-DMIP partitions preferentially into the protein-bound fraction (2.33 ± 0.25 ng/g) with a protein-bound/free ratio of ~2.28 in roast beef at 250°C, whereas PhIP exhibits the opposite partitioning (free-dominant, protein-bound/free ratio ~0.12) [1], accurate quantitation of protein-bound DMIP in thermally processed meat matrices demands an authentic 1,6-DMIP reference standard. Laboratories conducting total dietary HAA exposure assessments or regulatory compliance testing for processed meat products must procure pure 1,6-DMIP to validate UPLC-MS/MS methods for the protein-bound fraction, as PhIP calibration curves cannot substitute for DMIP-specific protein-bound quantification.

Non-Binding Negative Control for Fibre Bioaccessibility Assays

The unique inability of 1,6-DMIP to bind to Brassica vegetable dietary fibres in vitro—while PhIP, Trp-P-1, Trp-P-2, AαC, and MeAαC all bind measurably [1]—makes 1,6-DMIP an indispensable negative control compound in any study evaluating dietary strategies to reduce HAA bioaccessibility. Researchers designing fibre-intervention experiments should include 1,6-DMIP as an internal reference to establish the baseline for non-binding HAA behaviour, enabling precise quantification of the binding efficacy of test fibres toward other HAAs. Procurement of high-purity 1,6-DMIP is essential for this control application.

Simplified CYP1A2 Probe for DNA Adduct Studies

1,6-DMIP lacks the C6 phenyl substituent of PhIP, thereby eliminating competing phenyl hydroxylation as a metabolic pathway and leaving N2-hydroxylation by CYP1A2 as the single obligate bioactivation route [1][2]. This metabolic simplicity positions 1,6-DMIP as a preferred probe compound for isolating and quantifying the kinetics of N-hydroxylation-dependent DNA adduct formation without the confounding influence of ring-hydroxylation detoxication pathways. Toxicology laboratories investigating CYP1A2-mediated genotoxicity mechanisms or screening CYP1A2 inhibitors should procure 1,6-DMIP for use in kinetic assays where unambiguous interpretation of N-hydroxylation rates is critical.

Low-Potency Comparator for SAR Studies in Ames Test

Based on the Chrisman et al. (2008) finding that desphenyl PhIP congeners exhibit 86- to 234-fold lower mutagenic potency than PhIP in the S. typhimurium TA98 Ames assay [1], 1,6-DMIP serves as a quantitatively benchmarked low-potency comparator for SAR studies investigating the contribution of the C6 aryl substituent to imidazo[4,5-b]pyridine mutagenicity. When establishing mutagenic potency rankings for novel synthetic HAAs or evaluating structure–activity relationships in genotoxicity screening programs, 1,6-DMIP provides a defined reference point within the low-potency range of the imidazo[4,5-b]pyridine mutagenicity continuum, against which the potency-enhancing effect of aryl substitution can be precisely measured.

Application
Selection Property
Validation Focus
Protein-bound HAA quantitation in food matrices
Protein-bound/free partitioning ratio
Matrix-specific method validation
Dietary fibre bioaccessibility control
Non-binding behaviour
Baseline response in fibre-intervention assays
CYP1A2 N-hydroxylation pathway probe
Absence of competing ring hydroxylation
Isolated N-hydroxylation kinetic analysis
Low-potency comparator in genotoxicity SAR
Desphenyl congener mutagenicity range
Aryl substitution effect benchmarking

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